molecular formula C8H7F3N2O3 B593865 N-Methyl-2-nitro-4-(trifluoromethoxy)aniline CAS No. 1215206-37-3

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B593865
CAS No.: 1215206-37-3
M. Wt: 236.15
InChI Key: OEMXVJJCFPOMMU-UHFFFAOYSA-N
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Description

“N-Methyl-2-nitro-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C8H7F3N2O2 . It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used in the manufacture of a wide range of products .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethoxy group (OCF3), and an aniline group (NH2). The exact structure can be represented as O2NC6H3(CF3)NH2 .


Physical and Chemical Properties Analysis

“this compound” is a crystalline substance with a molecular weight of 220.152 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis Techniques The synthesis of trifluoromethoxylated aniline derivatives, such as N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, involves complex techniques due to the challenges in handling trifluoromethoxy (OCF3) groups. These compounds are known for their significant pharmacological and biological properties. A user-friendly protocol employing Togni reagent II has been reported, offering a general approach to synthesize a broad spectrum of ortho-trifluoromethoxylated aniline derivatives. These derivatives are pivotal synthetic building blocks, potentially useful in developing new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Characterization and Applications Spectroscopic methods like FT-IR, FT-Raman, UV, and NMR have been employed to understand the structural and spectral characteristics of aniline derivatives like 4-Methyl-(2-nitrobenzylidene)aniline (MNBA). Such studies are crucial for exploring the stability, charge delocalization, and interaction of molecules, which is essential for their biological applications. MNBA, for example, is known for its antibacterial activity, indicating the potential of such compounds in medical applications (Mini, Beaula, Muthuraja, & Jothy, 2020).

Supramolecular Assembly and Interactions The supramolecular assembly of aniline derivatives is a subject of interest due to its implications in various applications. The assembly is often mediated by interactions like C-H···O hydrogen bonds and nitro···π(arene) interactions. Understanding these interactions is crucial for harnessing the biological and pharmacological potential of these compounds (Mini, Beaula, Muthuraja, & Jothy, 2020).

Electrochromic Materials Aniline derivatives have found applications in the synthesis of novel electrochromic materials. For instance, compounds employing the Nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor have been synthesized. These materials show outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Molecular and Electronic Properties Extensive studies on trifluoromethoxy substituted anilines, like this compound, have been conducted to understand their vibrational, structural, thermodynamic, and electronic properties. Such studies reveal insights into the molecular and electronic properties of these compounds, which are influenced by substituent groups and their position on the benzene ring. These properties are crucial for various applications, including the design of materials with specific electronic characteristics (Saravanan, Balachandran, & Viswanathan, 2014).

Properties

IUPAC Name

N-methyl-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-12-6-3-2-5(16-8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMXVJJCFPOMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682004
Record name N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-37-3
Record name N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2.22 g of 2-nitro-4-trifluoromethoxyaniline and 20 ml of DMF was added 0.44 g of sodium hydride (60% oily), and the mixture was stirred for 10 minutes under ice cool. To this mixture was added 1.42 g of methyl iodide, then, the mixture was stirred for 1 hour at room temperature. Into the reaction mixture, a saturated ammonium chloride aqueous solution was poured, and the mixture was extracted three times with ethyl acetate. The organic layer was dried over magnesium sulfate, then, concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.80 g of N-methyl-2-nitro-4-trifluoromethoxyaniline.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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